molecular formula C20H27N3O6 B6334643 Ac-Lys-AMC acetate CAS No. 201847-48-5

Ac-Lys-AMC acetate

Cat. No. B6334643
CAS RN: 201847-48-5
M. Wt: 405.4 g/mol
InChI Key: VCOOBVPYBPFDEC-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Lys-AMC acetate, also known as Acetyl-L-Lysyl-α-Methylcoumarin acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues. The purpose of

Scientific Research Applications

Ac-Lys-AMC acetate has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues.

Mechanism of Action

The mechanism of action of Ac-Lys-AMC acetate is based on its ability to be cleaved by enzymes and release the fluorescent product, α-methylcoumarin. This fluorescent product can then be used to measure the activity of enzymes in a variety of assays.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological research studies. It has been used to study the effects of various compounds on cells and tissues, as well as to measure the activity of enzymes. In addition, it has also been used to study the effects of various drugs on the body, such as their effects on blood pressure, heart rate, and respiration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ac-Lys-AMC acetate in lab experiments is its ability to be used in a variety of assays. It is a fluorogenic substrate that is easily cleaved by enzymes, allowing for the measurement of enzyme activity. In addition, it is also a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time, making it difficult to store for long periods of time. In addition, it is also not very soluble in water, making it difficult to use in some experiments.

Future Directions

The future of Ac-Lys-AMC acetate lies in its potential for use in a variety of scientific research applications. It has already been used in a variety of biochemical and physiological research studies, as well as in enzymatic assays. However, there is still much to be explored in terms of its potential applications. For example, further research could be done to study the effects of this compound on various diseases, such as cancer and heart disease. In addition, research could also be done to develop more stable forms of the compound, as well as to explore its potential for use in drug delivery systems. Finally, researchers could also explore the potential for this compound to be used in combination with other compounds to create novel therapeutic agents.

Synthesis Methods

Ac-Lys-AMC acetate is synthesized using a three-step process. The first step involves the condensation of acetyl chloride with l-lysine in the presence of a base. The second step involves the reaction of the resulting product with α-methylcoumarin in the presence of a base. The third and final step involves the reaction of the resulting product with acetic acid. The resulting compound is then purified by chromatography and crystallization.

properties

IUPAC Name

(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4.C2H4O2/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19;1-2(3)4/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24);1H3,(H,3,4)/t15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOOBVPYBPFDEC-RSAXXLAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.